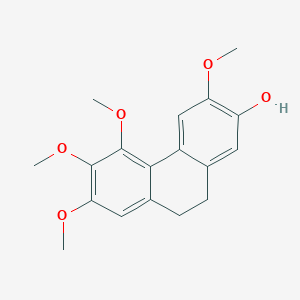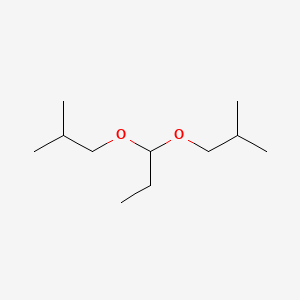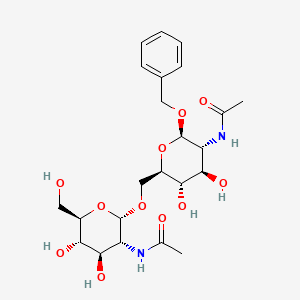![molecular formula C8H16N2O B13819354 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL CAS No. 3181-47-3](/img/structure/B13819354.png)
9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL is a bicyclic compound that features a unique structure with two nitrogen atoms and a hydroxyl group. This compound is part of the diazabicyclo family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reduction of bispidinone derivatives using reducing agents like sodium borohydride in the presence of silica chloride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green synthesis methods are being explored to minimize environmental impact and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission and cognitive functions. This interaction is mediated through binding to specific sites on the receptor, leading to conformational changes that increase receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Diazabicyclo[3.3.1]nonan-7-ol,9-methyl-: Shares a similar bicyclic structure with slight variations in functional groups.
9-Ethylbicyclo[3.3.1]nonan-9-ol: Another bicyclic compound with an ethyl group instead of a methyl group.
9-Oxabicyclo[3.3.1]nonan-2-ol, 2-acetate: Contains an oxygen atom in the bicyclic ring.
Uniqueness
9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL is unique due to its specific substitution pattern and the presence of both nitrogen atoms and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
3181-47-3 |
|---|---|
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
9-methyl-3,9-diazabicyclo[3.3.1]nonan-6-ol |
InChI |
InChI=1S/C8H16N2O/c1-10-6-2-3-8(11)7(10)5-9-4-6/h6-9,11H,2-5H2,1H3 |
InChI-Schlüssel |
CMUYDLJUIFVDJB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC(C1CNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



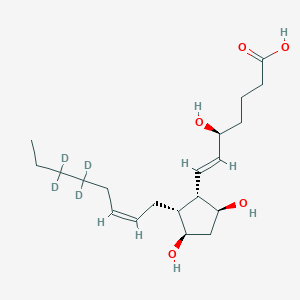
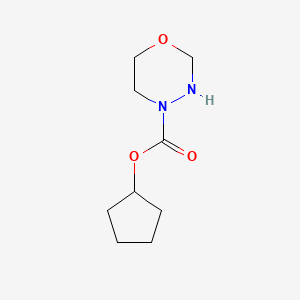
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)

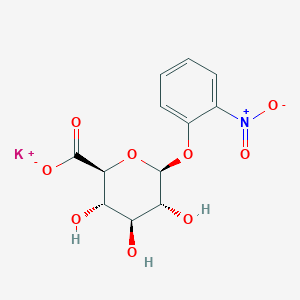
![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)
![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)

